Bis-PEG5-t-butyl ester
Overview
Description
Bis-PEG5-t-butyl ester is a useful research compound. Its molecular formula is C22H42O9 and its molecular weight is 450.569. The purity is usually 95%.
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Scientific Research Applications
Drug Delivery and Anticancer Effect
Bis-PEG5-t-butyl ester plays a crucial role in improving the solubility and cytotoxicity of paclitaxel, a poorly soluble anticancer drug. By conjugating with PAMAM G4 hydroxyl-terminated dendrimer and bis(PEG) polymer, the cytotoxicity of paclitaxel against human ovarian carcinoma cells increased significantly (Khandare et al., 2006).
Development of Biocompatible Fullerenes
This compound is used in creating versatile scaffolds for fullerene derivatives. These derivatives include water-soluble C60-PEG conjugates and fulleropeptides, indicating the compound's versatility in nanomaterial synthesis (Aroua et al., 2014).
Improving Performance of Lithium-Sulfur Batteries
In the field of energy storage, a copolymer electrolyte containing this compound components has shown potential in enhancing the performance of lithium-sulfur batteries. This copolymer aids in the dynamic-reversible adsorption of lithium polysulfides, leading to higher discharge capacities and improved cycle stability (Cai et al., 2019).
Synthesis of Linear−Dendritic Diblock Copolymers
This compound contributes to the synthesis of photoaddressable linear−dendritic diblock copolymers. These copolymers, combining PEG with dendritic aliphatic polyesters, showcase potential in creating materials with unique optical properties, such as photoinduced optical anisotropy (Barrio et al., 2009).
Synthesis of Umbrella-Like Poly(ethylene glycol)
Research shows the use of this compound in synthesizing umbrella-like PEG structures with a single reactive group. This has implications in bioconjugation, particularly for attaching bioactive groups like carboxyl and amino to PEG (Zhang et al., 2010).
Renewable Thermosetting Resins
In the field of sustainable materials, this compound helps synthesize renewable bisphenols, which are then converted to bis(cyanate) esters. These materials exhibit high thermal stability and potential for use in maritime environments (Harvey et al., 2014).
Mechanism of Action
Target of Action
Bis-PEG5-t-butyl ester is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of a series of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound revolves around its capacity to form covalent bonds with other molecules . It contains two t-butyl ester groups at each end, connected by a PEG spacer consisting of five ethylene glycol units . This structure allows it to modify biomolecules, such as proteins, peptides, or nucleic acids, to increase their solubility and stability or to attach them to other molecules for various applications .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the target proteins of the PROTACs it helps to form . By leading to the degradation of target proteins, it can influence various biochemical pathways in which these proteins play a role .
Pharmacokinetics
As a peg-based compound, it is likely to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs it forms .
Result of Action
The result of this compound’s action is the formation of PROTACs that can lead to the degradation of target proteins . This can have various molecular and cellular effects, depending on the functions of these proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as suggested by the storage conditions provided by the manufacturer . Furthermore, the efficacy of the PROTACs it forms can be influenced by factors such as the presence of the target protein and E3 ubiquitin ligase, and the cellular environment .
Safety and Hazards
When handling “Bis-PEG5-t-butyl ester”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Biochemical Analysis
Biochemical Properties
Bis-PEG5-t-butyl ester is often used to modify biomolecules, such as proteins, peptides, or nucleic acids, to increase their solubility and stability . It can also be used to attach these biomolecules to other molecules for various applications . The reactive groups in this compound are sulfo-NHS ester (both ends), which react with amino groups (primary amines) at pH 7-9, forming stable amide bonds .
Cellular Effects
The hydrophilic nature of this compound enhances the solubility of certain molecules, thereby promoting increased absorption and bioavailability . Moreover, it contributes to the stability of molecules, extending their storage life and shelf stability .
Molecular Mechanism
This compound is a polyethylene glycol (PEG)-based PROTAC linker that can be used in the synthesis of a series of PROTACs. PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.
Temporal Effects in Laboratory Settings
The stability of this compound contributes to its long-term effects on cellular function . The compound’s defined structure and molecular weight ensure reproducible protein-modification effects .
Metabolic Pathways
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O9/c1-21(2,3)30-19(23)7-9-25-11-13-27-15-17-29-18-16-28-14-12-26-10-8-20(24)31-22(4,5)6/h7-18H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJCLSVRARTBFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.